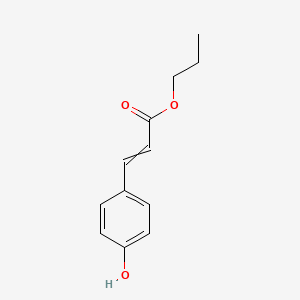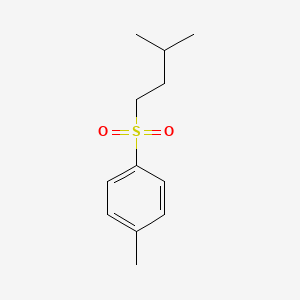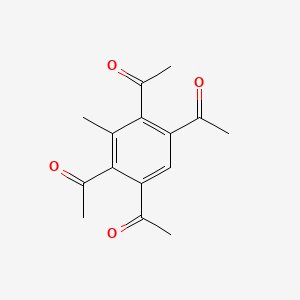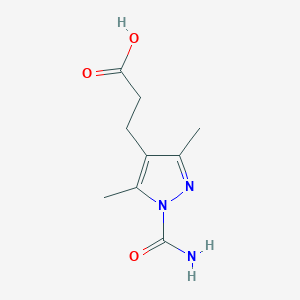![molecular formula C12H19NO B14360384 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol CAS No. 93241-49-7](/img/structure/B14360384.png)
2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol is an organic compound that belongs to the class of ethanolamines. It features both an amine and an alcohol functional group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its unique structure, which includes an ethyl group attached to a phenyl ring, further connected to an aminoethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol typically involves the reaction of 2-ethylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-ethylphenylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an intermediate in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the ethylphenyl group.
2-(Ethylamino)ethanol: Contains an ethylamino group but lacks the phenyl ring.
Ethanolamine: A simpler compound with only an amino and an alcohol group.
Uniqueness
2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol is unique due to its specific structural features, including the ethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93241-49-7 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-(N,2-diethylanilino)ethanol |
InChI |
InChI=1S/C12H19NO/c1-3-11-7-5-6-8-12(11)13(4-2)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
NEANQYVKGLBKII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)



![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
